molecular formula C22H21BrN4O3 B11622931 4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B11622931
M. Wt: 469.3 g/mol
InChI Key: OJJGFNYVVYACKT-UHFFFAOYSA-N
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Description

4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C22H21BrN4O3

Molecular Weight

469.3 g/mol

IUPAC Name

4-[[4-[(4-bromophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C22H21BrN4O3/c1-12-18(21(28)26-24-12)20(19-13(2)25-27-22(19)29)15-5-9-17(10-6-15)30-11-14-3-7-16(23)8-4-14/h3-10,20H,11H2,1-2H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

OJJGFNYVVYACKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C4=C(NNC4=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL typically involves a multi-step process. One common method involves the reaction of 4-bromophenylmethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to a condensation reaction with 3-methyl-1-phenyl-5-pyrazolone . The reaction is usually catalyzed by a base such as sodium acetate and carried out at room temperature. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as a bioactive molecule with various pharmacological effects.

    Medicine: Due to its biological activity, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL is unique due to its specific structural features, such as the presence of both bromophenyl and pyrazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

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